5-Amino-2,6-dimethoxy-3-hydroxypyridine 5-Amino-2,6-dimethoxy-3-hydroxypyridine
Brand Name: Vulcanchem
CAS No.: 104333-03-1
VCID: VC20740154
InChI: InChI=1S/C7H10N2O3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,8H2,1-2H3
SMILES: COC1=C(C=C(C(=N1)OC)N)O
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol

5-Amino-2,6-dimethoxy-3-hydroxypyridine

CAS No.: 104333-03-1

VCID: VC20740154

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2,6-dimethoxy-3-hydroxypyridine - 104333-03-1

Description

5-Amino-2,6-dimethoxy-3-hydroxypyridine is a chemical compound classified as a pyridine derivative. Its molecular formula is C7_7
H10_{10}
N2_2
O3_3
, and it has a molecular weight of approximately 170.17 g/mol. The compound features an amino group at the 5-position, a hydroxyl group at the 3-position, and two methoxy groups at the 2 and 6 positions of the pyridine ring. This structural arrangement contributes to its unique chemical properties and biological activities, making it of interest in various fields including medicinal chemistry and agrochemicals .

Synthesis of 5-Amino-2,6-Dimethoxy-3-Hydroxypyridine

The synthesis typically involves several key steps:

  • Starting Material: The synthesis begins with 2,6-dimethoxypyridine as the base structure.

  • Amination Reaction: The introduction of the amino group at the 5-position is achieved through an amination reaction using ammonia or amines under controlled conditions.

  • Hydroxylation: The hydroxyl group at the 3-position is introduced via hydroxylation reactions often utilizing oxidizing agents.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research or industrial applications .

Biological Activities and Applications

5-Amino-2,6-dimethoxy-3-hydroxypyridine exhibits several notable biological activities:

  • Antimicrobial Activity: Studies indicate that this compound possesses antimicrobial properties against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

  • Anticancer Activity: Research has shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, demonstrating effectiveness against several cancer cell lines in vitro.

  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, indicating applications in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress .

CAS No. 104333-03-1
Product Name 5-Amino-2,6-dimethoxy-3-hydroxypyridine
Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
IUPAC Name 5-amino-2,6-dimethoxypyridin-3-ol
Standard InChI InChI=1S/C7H10N2O3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,8H2,1-2H3
Standard InChIKey VNECCGPOXBLLOG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=N1)OC)N)O
Canonical SMILES COC1=C(C=C(C(=N1)OC)N)O
Synonyms 5-AMINO-2,6-DIMETHOXY-3-HYDROXYPYRIDINE
PubChem Compound 20205558
Last Modified Feb 18 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator